Synthesis and Characterization of p-Nitrostyryl Ketones: A Technical Guide
Synthesis and Characterization of p-Nitrostyryl Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of p-Nitrostyryl ketones. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed experimental protocol for their synthesis via the Claisen-Schmidt condensation, presents their characteristic spectroscopic data, and explores their interaction with key cellular signaling pathways.
Synthesis of p-Nitrostyryl Ketones
The most common and efficient method for synthesizing p-Nitrostyryl ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, p-nitrobenzaldehyde, with a ketone (e.g., acetophenone or acetone).[1] The reaction proceeds via an enolate intermediate and subsequent dehydration to yield the α,β-unsaturated ketone.
General Reaction Scheme
The synthesis of a representative p-Nitrostyryl ketone, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is depicted below:
p-Nitrobenzaldehyde + Acetophenone → (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one + H₂O
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one
This protocol provides a step-by-step procedure for the synthesis of a representative p-Nitrostyryl ketone.
Materials:
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p-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
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Hydrochloric acid (HCl), dilute
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Standard laboratory glassware
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Magnetic stirrer
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Ice bath
Procedure: [1]
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities (e.g., 0.01 mol) of p-nitrobenzaldehyde and acetophenone in ethanol (e.g., 25 mL).
-
Preparation of Catalyst Solution: Prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Initiation: Cool the flask containing the reactants in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is left to proceed overnight.[1]
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Precipitation: Pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess base.[1] A solid precipitate of the p-Nitrostyryl ketone will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified p-Nitrostyryl ketone.
-
Drying: Dry the purified crystals in a desiccator.
Characterization of p-Nitrostyryl Ketones
The synthesized p-Nitrostyryl ketones can be characterized using various spectroscopic techniques to confirm their structure and purity.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for representative p-Nitrostyryl ketones.
Table 1: 1H NMR Spectroscopic Data (CDCl3, δ ppm)
| Compound | Ar-H (m) | α-H (d, J≈15.7 Hz) | β-H (d, J≈15.7 Hz) | Other |
| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | 7.49-8.29 | 7.78 | 7.84 | - |
| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3] | 7.00-8.26 | 7.68 | 7.78 | 3.90 (s, 3H, -OCH3) |
| (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4] | 7.62-8.31 | 7.75 | 7.85 | - |
Table 2: 13C NMR Spectroscopic Data (CDCl3, δ ppm)
| Compound | C=O | α-C | β-C | Aromatic C's | Other |
| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | 188.81 | 128.06 | 140.36 | 123.36, 125.11, 127.84, 128.43, 132.60, 136.71, 140.66, 147.67 | - |
| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one[3] | 188.9 | 123.9 | 142.9 | 114.2, 124.2, 129.2, 130.9, 131.2, 141.4, 148.6, 164.0 | 55.6 (-OCH3) |
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm-1)
| Compound | ν (C=O) | ν (C=C) | ν (NO2) asymmetric | ν (NO2) symmetric |
| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[2] | ~1657 | ~1602 | ~1515 | ~1345 |
| 4'-hydroxy-4-nitro chalcone[5] | ~1651 | ~1589 | ~1512 | ~1342 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | [M]+ (m/z) | Key Fragments (m/z) |
| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one[6] | C15H11NO3 | 253.07 | 223, 195, 176, 131, 105, 77 |
| (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one[4] | C15H10BrNO3 | 330.99 | 301, 224, 183, 155, 102, 76 |
Biological Activity and Signaling Pathways
p-Nitrostyryl ketones, as members of the chalcone family, have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest and apoptosis.[7][9] Many chalcone derivatives have been shown to activate the p53 pathway, often by inhibiting its negative regulator, MDM2.[10][11] This disruption of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes and subsequent cancer cell death.[7][12]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[13][14] Chalcones have been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[8][14] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[15]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of p-Nitrostyryl ketone.
p53 Signaling Pathway Inhibition
Caption: Inhibition of the p53 signaling pathway by p-Nitrostyryl ketone.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by p-Nitrostyryl ketone.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. rsc.org [rsc.org]
- 3. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 13C NMR spectrum [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
